1-(Perfluoropentanoyl)imidazole
Overview
Description
“1-(Perfluoropentanoyl)imidazole” is a compound with the molecular formula C8H3F9N2O . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
Imidazole has a five-membered planar ring and exhibits solubility in water and other polar solvents . Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms . The specific molecular structure of “1-(Perfluoropentanoyl)imidazole” would require further investigation.Scientific Research Applications
Physicochemical Properties and UV Light Harvesting
Research on imidazole derivatives explores their structural, nonlinear optical, electronic, and biological properties. Advanced quantum mechanical and molecular mechanics tools have been used to analyze these properties, with a specific focus on their potential as effective UV photo sensitizers. Studies have detailed their vibrational spectra, Raman spectra, molecular orbitals, and electron excitation dynamics. This research supports the application of imidazole derivatives in photodynamic therapy and as materials with specific electronic properties (Al-Otaibi et al., 2020).
Sensing Applications
Imidazole-functionalized derivatives have been designed as sensitive and selective probes for detecting metal ions and cyanide. These applications leverage the fluorescence quenching and recovery properties of these compounds, demonstrating their utility in environmental monitoring and safety applications (Li et al., 2008).
Synthesis Methodologies
Imidazole derivatives have facilitated the development of environmentally friendly and efficient synthesis routes for producing highly substituted imidazoles. Such methodologies underscore the versatility of imidazole compounds in organic synthesis, providing a basis for further research in drug development and material science (Khaksar & Alipour, 2013).
Corrosion Inhibition
Halogen-substituted imidazole derivatives have been investigated for their potential as corrosion inhibitors, showcasing the utility of these compounds in protecting metals against corrosion. This application is particularly relevant in industrial settings where material longevity and resistance to harsh conditions are critical (Zhang et al., 2015).
Electrochemical Applications
Imidazole and its derivatives have been used as additives in high-temperature proton-conducting polymer electrolytes for fuel cells. The research in this area aims to enhance the efficiency and stability of fuel cells, contributing to advancements in clean energy technologies (Schechter & Savinell, 2002).
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBWJYWEXRBYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F9N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluoropentanoyl)imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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